molecular formula C17H14FNO3 B8763992 (9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate CAS No. 130858-91-2

(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate

Cat. No.: B8763992
CAS No.: 130858-91-2
M. Wt: 299.30 g/mol
InChI Key: NHFBQDMIXOCMKN-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate is a chemical compound with the molecular formula C17H14FNO3. It is known for its unique structure, which includes a fluorenylmethyl ester group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-fluoro-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethyl chloroformate with 2-fluoro-2-oxoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-fluoro-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. The fluoro group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-chloro-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
  • Carbamic acid, (2-bromo-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
  • Carbamic acid, (2-iodo-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester

Uniqueness

(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

130858-91-2

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-fluoro-2-oxoethyl)carbamate

InChI

InChI=1S/C17H14FNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21)

InChI Key

NHFBQDMIXOCMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

FMOC-Glycine (5.02 g, 16.82 mmol) (Bachem) was dissolved in dichloromethane (85 mL). Pyridine (1.36 mL, 16.82 mmol) (Aldrich) and cyanuric fluoride (2.27 g, 16.82 mmol) (Aldrich) were successively added at room temperature and the mixture was stirred overnight. Ice cold water (100 mL) was added and the resulting slurry was filtered. The filtrate was poured into a separatory funnel and the layers were separated. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford FMOC-glycyl fluoride as a white powder. (Yield 3.67 g, 73%).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Quantity
2.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
100 mL
Type
reactant
Reaction Step Three

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